molecular formula C21H14ClF2N5O2 B15143473 KRAS G12C inhibitor 53

KRAS G12C inhibitor 53

Cat. No.: B15143473
M. Wt: 441.8 g/mol
InChI Key: FLWRXXXGEGVGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS G12C inhibitor 53 is a small molecule compound designed to target the KRAS G12C mutation, a common mutation in various cancers such as non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation results in the substitution of glycine with cysteine at position 12 in the KRAS protein, leading to its constitutive activation and promoting uncontrolled cell proliferation. This compound binds covalently to the mutant cysteine residue, thereby inhibiting the oncogenic activity of KRAS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 53 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures. The production process also includes purification steps such as crystallization, filtration, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 53 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties, making them useful for further research and development.

Scientific Research Applications

KRAS G12C inhibitor 53 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a tool to study the chemical properties and reactivity of KRAS inhibitors.

    Biology: Researchers use the compound to investigate the biological effects of KRAS inhibition on cellular processes and signaling pathways.

    Medicine: this compound is being evaluated in preclinical and clinical studies for its potential to treat cancers harboring the KRAS G12C mutation.

    Industry: The compound is used in the development of new cancer therapies and diagnostic tools.

Mechanism of Action

KRAS G12C inhibitor 53 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated in KRAS G12C. This binding locks the KRAS protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. By inhibiting these pathways, the compound effectively reduces cancer cell proliferation and survival.

Comparison with Similar Compounds

KRAS G12C inhibitor 53 is compared with other similar compounds such as sotorasib and adagrasib. While all these compounds target the KRAS G12C mutation, this compound has unique structural features that may confer advantages in terms of potency, selectivity, and pharmacokinetic properties. Similar compounds include:

Properties

Molecular Formula

C21H14ClF2N5O2

Molecular Weight

441.8 g/mol

IUPAC Name

1-[3-[8-chloro-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)triazolo[4,5-c]quinolin-1-yl]azetidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C21H14ClF2N5O2/c1-2-16(31)28-8-10(9-28)29-21-11-6-12(22)17(18-13(23)4-3-5-15(18)30)19(24)20(11)25-7-14(21)26-27-29/h2-7,10,30H,1,8-9H2

InChI Key

FLWRXXXGEGVGBY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CC(C1)N2C3=C(C=NC4=C(C(=C(C=C43)Cl)C5=C(C=CC=C5F)O)F)N=N2

Origin of Product

United States

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